An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 1,4-Dimethoxy-2-propylbenzene: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1,4-Dimethoxy-2-propylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related analogs to offer a thorough and scientifically grounded resource.
Chemical Structure and Identification
1,4-Dimethoxy-2-propylbenzene is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 4, and a propyl group at position 2.
| Identifier | Value |
| IUPAC Name | 1,4-dimethoxy-2-propylbenzene[1] |
| CAS Number | 38843-85-5[1] |
| Molecular Formula | C₁₁H₁₆O₂[1] |
| SMILES | CCCC1=C(C=CC(=C1)OC)OC[1] |
| InChI | InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3[1] |
Physicochemical Properties
| Property | Value (Computed/Estimated) | Source |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Boiling Point | Estimated: ~230-250 °C | Based on analogs |
| Melting Point | Not available | |
| Density | Estimated: ~0.98-1.02 g/cm³ | Based on analogs |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Inferred from 1,4-dimethoxybenzene[2] |
Proposed Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 1,4-Dimethoxy-2-propylbenzene is not explicitly available. However, a plausible and efficient two-step synthesis can be proposed based on well-established organic chemistry reactions: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1,4-Dimethoxy-2-propylbenzene.
Detailed Proposed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
This procedure is adapted from a standard Friedel-Crafts acylation of a related compound, anisole.[3]
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Materials: 1,4-dimethoxybenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice-cold water, 5% aqueous sodium hydroxide (B78521) (NaOH), anhydrous magnesium sulfate (B86663) (MgSO₄).
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Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) and dry DCM.
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Cool the suspension in an ice bath.
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Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.
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In a separate flask, dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dry DCM.
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Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by slowly pouring it over crushed ice.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with cold water, 5% NaOH solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(2,5-dimethoxyphenyl)propan-1-one.
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Purify the crude ketone by column chromatography on silica (B1680970) gel or by recrystallization.
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Step 2: Clemmensen Reduction of 1-(2,5-dimethoxyphenyl)propan-1-one
This is a general procedure for the Clemmensen reduction.[4]
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Materials: 1-(2,5-dimethoxyphenyl)propan-1-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (B28343).
-
Procedure:
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Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.
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In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, water, and concentrated HCl.
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Add the ketone, 1-(2,5-dimethoxyphenyl)propan-1-one, dissolved in toluene.
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Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added periodically.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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The resulting crude 1,4-Dimethoxy-2-propylbenzene can be purified by vacuum distillation or column chromatography.
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Predicted Spectroscopic Data
While experimental spectra for 1,4-Dimethoxy-2-propylbenzene are not available, the following are predictions based on its structure and data from analogous compounds.
¹H NMR (Predicted):
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Aromatic protons (3H): Three signals in the range of δ 6.7-7.0 ppm. Due to the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and another doublet.
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Methoxy protons (6H): Two singlets around δ 3.7-3.8 ppm.
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Propyl group protons (7H):
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A triplet for the methyl group (CH₃) around δ 0.9-1.0 ppm.
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A sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around δ 1.5-1.7 ppm.
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A triplet for the methylene group (CH₂) attached to the benzene ring around δ 2.5-2.7 ppm.
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¹³C NMR (Predicted):
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Aromatic carbons (6C): Six signals in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most downfield.
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Methoxy carbons (2C): Two signals around δ 55-56 ppm.
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Propyl group carbons (3C):
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Methyl carbon (CH₃) around δ 13-15 ppm.
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Methylene carbon (CH₂) adjacent to the methyl group around δ 22-25 ppm.
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Methylene carbon (CH₂) attached to the benzene ring around δ 30-35 ppm.
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IR Spectroscopy (Predicted):
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-O stretching (aryl ether): ~1200-1250 cm⁻¹ (strong) and ~1020-1050 cm⁻¹
Potential Biological Activity and Signaling Pathways
Specific pharmacological data for 1,4-Dimethoxy-2-propylbenzene is not documented. However, the broader class of dimethoxybenzene derivatives has been studied for various biological activities. Many substituted dimethoxybenzenes are known to interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for psychedelic drugs and some psychiatric medications.[5][6]
The structure of 1,4-Dimethoxy-2-propylbenzene shares features with known psychoactive phenethylamines. The presence and position of the methoxy groups, along with the alkyl substituent, are critical determinants of pharmacological activity at these receptors.
Hypothesized Mechanism of Action at the 5-HT₂A Receptor
Based on the structure-activity relationships of related compounds, it is plausible that 1,4-Dimethoxy-2-propylbenzene could act as a ligand at the 5-HT₂A receptor. The following diagram illustrates the canonical signaling pathway activated by 5-HT₂A receptor agonists.
Caption: Hypothesized signaling pathway of 1,4-Dimethoxy-2-propylbenzene at the 5-HT2A receptor.
Conclusion
1,4-Dimethoxy-2-propylbenzene is a structurally interesting molecule for which direct experimental data is sparse. However, by applying established principles of organic synthesis and leveraging data from analogous compounds, a comprehensive profile can be constructed. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Furthermore, its structural similarity to known psychoactive compounds suggests that it may be a valuable candidate for investigation in the field of neuroscience and drug discovery, particularly in the context of serotonergic signaling. Further experimental validation of the properties and biological activities outlined in this guide is warranted.
References
- 1. 1,4-Dimethoxy-2-propylbenzene | C11H16O2 | CID 12262497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
